

Spectroscopic Data of Rubrofusarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Rubrofusarin
Cat. No.:	B1680258

[Get Quote](#)

Abstract

Rubrofusarin is a naturally occurring naphtho- γ -pyrone produced by various fungi, notably from the *Fusarium* and *Aspergillus* genera.^{[1][2]} This polyketide pigment has garnered significant interest within the scientific community due to its biosynthetic role as a precursor to other complex fungal metabolites and its potential biological activities, including α -glucosidase inhibition.^[2] This technical guide provides a comprehensive overview of the spectroscopic data of **Rubrofusarin**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of this data are presented, along with visualizations of its biosynthetic pathway and a proposed mechanism of its inhibitory action. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Spectroscopic Data

The structural elucidation of **Rubrofusarin** has been accomplished through the extensive use of modern spectroscopic techniques. The following tables summarize the key NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ^1H and ^{13}C NMR data for **Rubrofusarin** are presented below.

Table 1: ^1H NMR Spectroscopic Data for **Rubrofusarin**

Atom No.	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
3	6.04	s	
5-OH	14.91	s	
7	6.47	d	2.0
9	6.70	d	2.0
2-CH ₃	2.38	s	
8-OCH ₃	3.92	s	

Note: Data acquired in CDCl_3 .[3]

Table 2: ^{13}C NMR Spectroscopic Data for **Rubrofusarin**

Atom No.	Chemical Shift (δ) ppm
2	162.3
3	107.5
4	185.0
4a	105.0
5	161.0
6	160.9
6a	97.9
7	100.2
8	165.5
9	98.5
10a	140.0
10b	108.0
2-CH ₃	20.5
8-OCH ₃	56.2

Note: Data interpretation based on HMQC spectra.[\[3\]](#)

Mass Spectrometry (MS)

High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of elemental composition and fragmentation patterns that aid in structural confirmation.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Rubrofusarin**

Ion	m/z (measured)	Formula
[M+H] ⁺	273.0757	C ₁₅ H ₁₃ O ₅

Note: Data acquired using a Q-Orbitrap MS system.[1]

Table 4: Major Fragment Ions of **Rubrofusarin** from ddMS² Analysis

m/z	Relative Abundance	Proposed Formula
230.0574	>10%	C ₁₃ H ₁₀ O ₄
244.0370	>10%	C ₁₃ H ₈ O ₅
287.0555	>5%	C ₁₅ H ₁₁ O ₆

Note: Data from data-dependent tandem mass spectrometry (ddMS²) on a Q-Orbitrap MS.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. The following sections provide comprehensive protocols for the spectroscopic analysis of **Rubrofusarin**.

NMR Spectroscopy Protocol (Representative)

While a specific detailed protocol for **Rubrofusarin** was not available, the following is a representative protocol for the NMR analysis of fungal polyketides, which can be adapted for **Rubrofusarin**.

2.1.1. Sample Preparation

- Isolation: **Rubrofusarin** is typically isolated from fungal cultures (e.g., *Fusarium culmorum*) grown in a suitable medium. The fungal mycelium is extracted with an organic solvent such as ethyl acetate. The crude extract is then subjected to chromatographic purification, often using silica gel column chromatography followed by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield pure **Rubrofusarin**.
- Sample for NMR: Approximately 5-10 mg of purified **Rubrofusarin** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

2.1.2. NMR Data Acquisition

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe is used.
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: 0-16 ppm.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .
- 2D NMR (HSQC, HMBC, COSY): Standard pulse programs and parameters are used as provided by the spectrometer manufacturer. Spectral widths are set to encompass all proton and carbon signals.

2.1.3. Data Processing

- The acquired Free Induction Decays (FIDs) are Fourier transformed after applying an exponential window function to improve the signal-to-noise ratio.
- Phase and baseline corrections are applied to the transformed spectra.

- Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Mass Spectrometry Protocol (UHPLC/Q-Orbitrap MS)

The following protocol is based on a validated method for the analysis of **Rubrofusarin** in grain samples.[\[1\]](#)[\[4\]](#)

2.2.1. Sample Preparation and Extraction

- Standard Solution: A stock solution of **Rubrofusarin** (e.g., 200 µg/mL) is prepared in acetonitrile. Working standards are prepared by diluting the stock solution.
- Extraction from Matrix (if applicable): For samples in a complex matrix like grain, a suitable extraction method such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be employed, followed by a cleanup step.

2.2.2. UHPLC Conditions

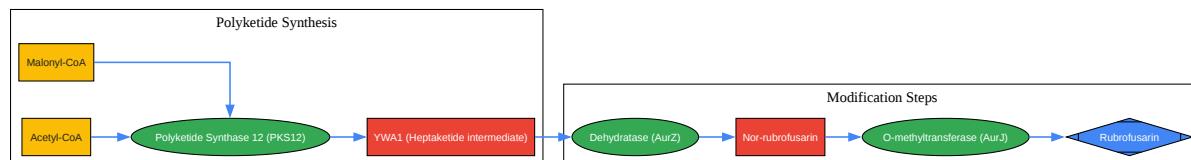
- System: An ultra-high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
- Gradient Elution: A suitable gradient is used to separate the analyte from other matrix components. For example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2-5 µL.

2.2.3. Q-Orbitrap MS Conditions

- System: A hybrid quadrupole-Orbitrap mass spectrometer.

- Ionization Source: Heated electrospray ionization (H-ESI) in positive ion mode.
- Spray Voltage: 3.5 kV.
- Capillary Temperature: 320 °C.
- Sheath Gas and Aux Gas Flow Rates: Optimized for best signal intensity.
- Full Scan MS:
 - Resolution: 70,000 FWHM.
 - Scan Range: m/z 100-1000.
- Data-Dependent MS² (ddMS²):
 - Resolution: 17,500 FWHM.
 - Isolation Window: m/z 1.0.
 - Collision Energy: Stepped normalized collision energy (e.g., 20, 40, 60 eV).

2.2.4. Data Analysis

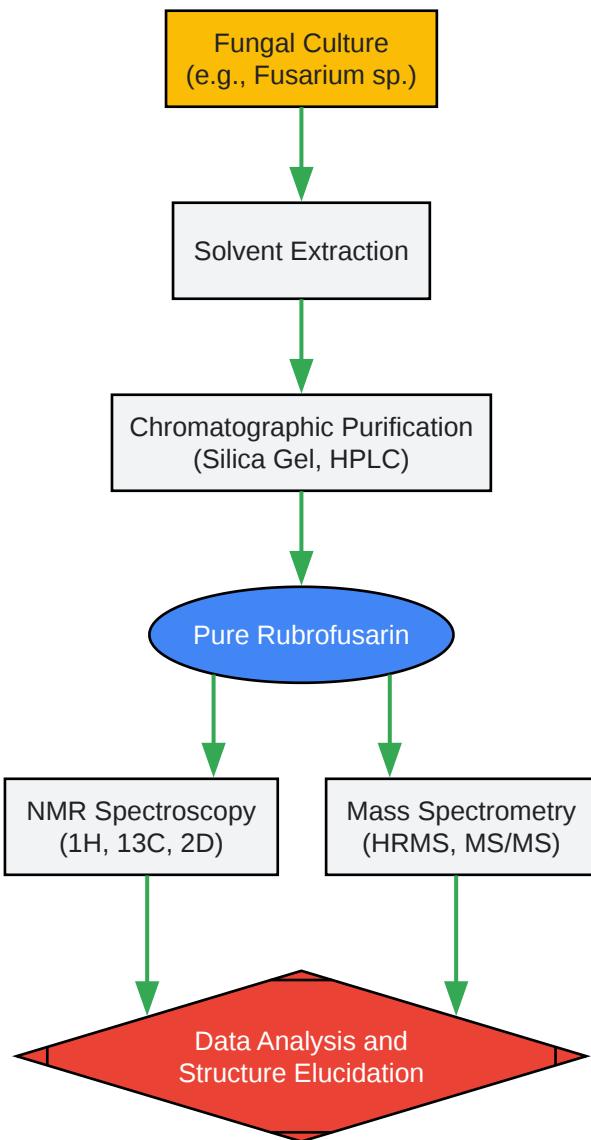

- Data is acquired and processed using the instrument's software.
- The accurate mass of the precursor ion ($[M+H]^+$) and its fragmentation pattern are used for identification and structural confirmation.

Visualizations

Diagrams are provided to illustrate key biological and experimental concepts related to **Rubrofusarin**.

Biosynthetic Pathway of Rubrofusarin

Rubrofusarin is synthesized via a polyketide pathway. The following diagram outlines the key steps in its formation.[\[5\]](#)

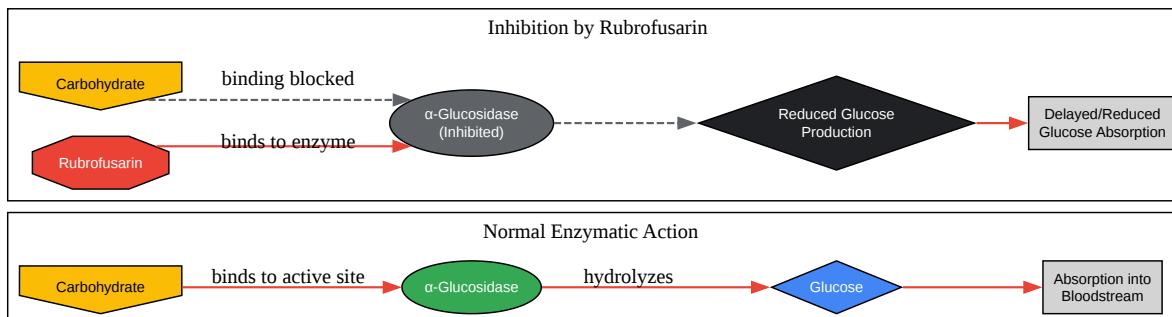


[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **Rubrofusarin** from precursor molecules.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the isolation and spectroscopic characterization of **Rubrofusarin** is depicted below.



[Click to download full resolution via product page](#)

Caption: Workflow for **Rubrofusarin** analysis.

Proposed Mechanism of α -Glucosidase Inhibition

Rubrofusarin has been identified as an inhibitor of α -glucosidase, an enzyme involved in carbohydrate digestion. The diagram below illustrates the general principle of α -glucosidase inhibition.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification and Determination of Rubrofusarin, Rubrofusarin Isomer, and Their Quinone Forms in Grains Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Determination of Rubrofusarin, Rubrofusarin Isomer, and Their Quinone Forms in Grains Using High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data of Rubrofusarin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1680258#spectroscopic-data-of-rubrofusarin-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com